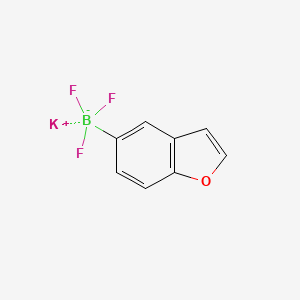![molecular formula C11H16ClNO2 B13467028 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl(methyl)amino group attached to the benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid as the primary starting material.
Amidation: The benzoic acid undergoes amidation with ethyl(methyl)amine to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed to yield 4-{[Ethyl(methyl)amino]methyl}benzoic acid.
Hydrochloride Formation: Finally, the benzoic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reflux Condensation: To facilitate the amidation and hydrolysis reactions.
Purification: Techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, pain, or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)benzoic acid: Similar structure but with a methylamino group instead of ethyl(methyl)amino.
4-Aminobenzoic acid: Lacks the ethyl(methyl)amino group.
4-(Ethylamino)benzoic acid: Contains an ethylamino group instead of ethyl(methyl)amino.
Uniqueness
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is unique due to the presence of both ethyl and methyl groups attached to the amino moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
4-[[ethyl(methyl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-12(2)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H |
Clé InChI |
SZHDWUSZRQUIQH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC1=CC=C(C=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


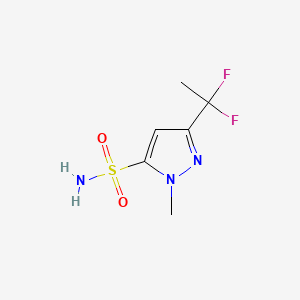
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)

![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)
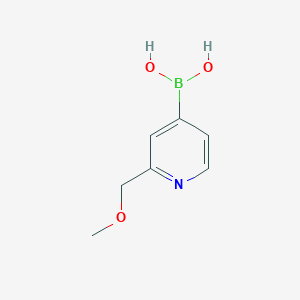
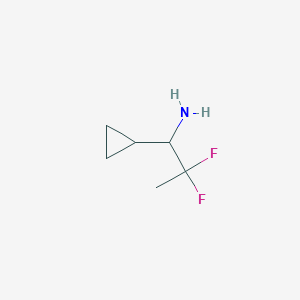
![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
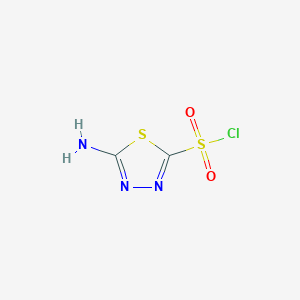
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)

